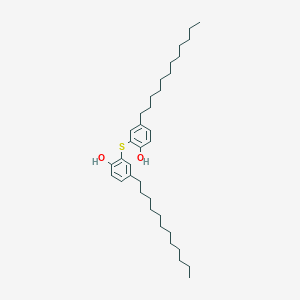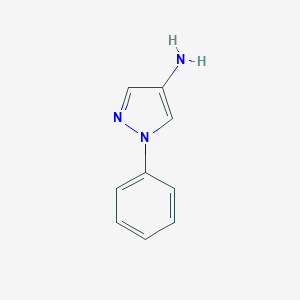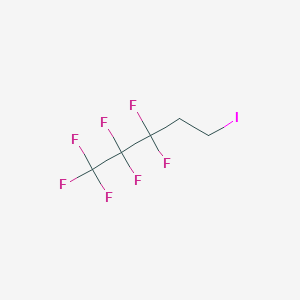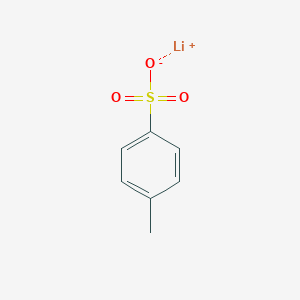
Lithium p-toluenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lithium p-toluenesulphonate, also known as lithium p-toluenesulfonate, is an organosulfur compound with the molecular formula C₇H₇LiO₃S. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol but insoluble in water. This compound is widely used in various scientific research applications due to its unique properties and enzyme-inhibiting capabilities .
準備方法
Synthetic Routes and Reaction Conditions: Lithium p-toluenesulphonate can be synthesized through the reaction of p-toluenesulfonic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature conditions. The general reaction is as follows:
p-Toluenesulfonic acid+Lithium hydroxide→Lithium p-toluenesulphonate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as crystallization and filtration are common in industrial production .
化学反応の分析
Types of Reactions: Lithium p-toluenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-toluenesulfonic acid.
Reduction: It can be reduced to form p-toluenesulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: p-Toluenesulfonic acid.
Reduction: p-Toluenesulfinic acid.
Substitution: Various substituted toluenesulfonates depending on the nucleophile used.
科学的研究の応用
Lithium p-toluenesulphonate has extensive applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of highly fluorescent compounds and innovative organosulfur compounds.
Biology: It serves as an enzyme inhibitor, playing a crucial role in the study of enzyme kinetics and the determination of enzyme activity.
Medicine: Its enzyme-inhibiting properties make it valuable in medicinal chemistry and drug discovery.
作用機序
The mechanism of action of lithium p-toluenesulphonate involves its interaction with enzymes, where it binds to the enzyme’s active site and inhibits its catalytic activity. This “turning off” of the enzyme allows scientists to explore the effects of inhibition and gain valuable insights into enzymatic reactions. The molecular targets and pathways involved include the inhibition of specific enzymes that play a role in various biochemical processes .
類似化合物との比較
- Sodium p-toluenesulphonate
- Potassium p-toluenesulphonate
- Lithium trifluoromethanesulphonate
- Sodium methanesulphonate
Comparison: Lithium p-toluenesulphonate is unique due to its specific enzyme-inhibiting capabilities and solubility properties. Compared to sodium and potassium p-toluenesulphonate, this compound exhibits better solubility in organic solvents and is more effective as an enzyme inhibitor. Lithium trifluoromethanesulphonate and sodium methanesulphonate, while similar in some chemical properties, do not share the same level of enzyme-inhibiting activity .
特性
CAS番号 |
1470-83-3 |
|---|---|
分子式 |
C7H8LiO3S |
分子量 |
179.2 g/mol |
IUPAC名 |
lithium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.Li/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChIキー |
SLGKFAQSCDYULE-UHFFFAOYSA-N |
SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
異性体SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
[Li].CC1=CC=C(C=C1)S(=O)(=O)O |
Key on ui other cas no. |
1470-83-3 |
関連するCAS |
104-15-4 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




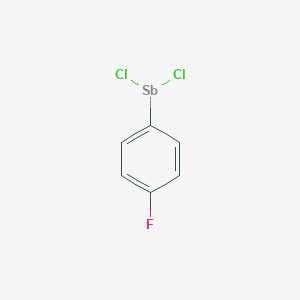
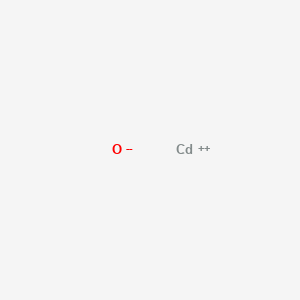
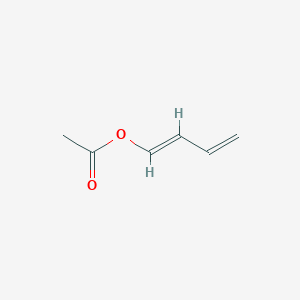
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)



